

In-Depth Technical Guide: Physicochemical Properties of CAS 1706-81-6

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Compound of Interest

Compound Name: *2-Isopropyl-1-methoxy-4-nitrobenzene*

Cat. No.: *B157884*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the chemical compound with CAS number 1706-81-6, identified as **2-Isopropyl-1-methoxy-4-nitrobenzene**. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its chemical and physical characteristics. The guide presents available data in structured tables, details standardized experimental protocols for key physicochemical parameters, and includes visualizations to illustrate experimental workflows.

Chemical Identity

The compound registered under CAS number 1706-81-6 is chemically known as **2-Isopropyl-1-methoxy-4-nitrobenzene**. Its structural and molecular details are summarized below.

Identifier	Value
CAS Number	1706-81-6
IUPAC Name	1-methoxy-4-nitro-2-propan-2-ylbenzene
Molecular Formula	C ₁₀ H ₁₃ NO ₃
Molecular Weight	195.22 g/mol
Canonical SMILES	<chem>CC(C)C1=C(C=CC(=C1)[O-])OC</chem>
InChI	InChI=1S/C10H13NO3/c1-7(2)9-6-8(11(12)13)4-5-10(9)14-3/h4-7H,1-3H3
InChIKey	CFNOXOUAIAUFMI-UHFFFAOYSA-N

Physicochemical Data

The following tables summarize the available computed and, where available, experimental physicochemical data for **2-Isopropyl-1-methoxy-4-nitrobenzene**. Computational data provides valuable estimates, particularly in the early stages of research and development.

Calculated Properties

These properties are predicted using computational models and provide estimations of the compound's behavior.

Property	Value	Source
Molecular Weight	195.21 g/mol	PubChem[1]
XLogP3	2.8	PubChem[1]
Hydrogen Bond Donors	0	PubChem[1]
Hydrogen Bond Acceptors	3	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Exact Mass	195.08954328 Da	PubChem[1]
Topological Polar Surface Area	55.1 Å ²	PubChem[1]
Heavy Atom Count	14	PubChem[1]
Complexity	200	PubChem[1]

Experimental Protocols

Standardized experimental protocols are crucial for the accurate and reproducible determination of physicochemical properties. The following sections detail the methodologies for key experiments based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Melting Point Determination

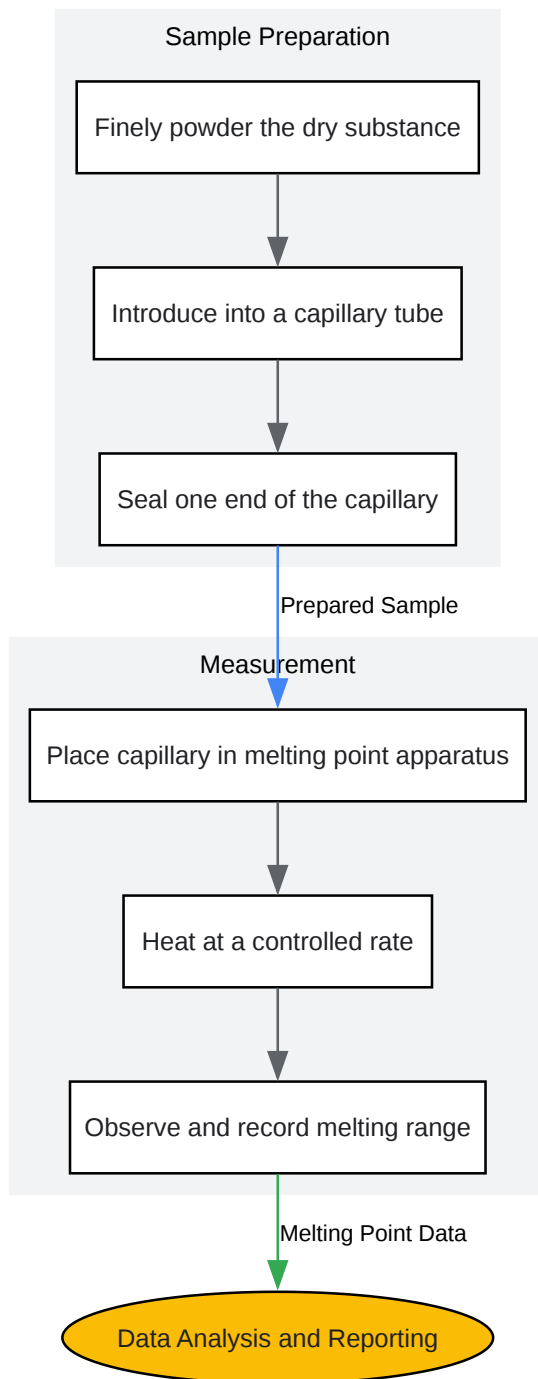
The melting point is a fundamental physical property indicating the purity of a substance.

Methodology: Capillary Method (OECD TG 102)

- **Sample Preparation:** A small amount of the finely powdered, dry substance is introduced into a capillary tube, which is sealed at one end.
- **Apparatus:** A melting point apparatus equipped with a heating block and a calibrated thermometer or an automated instrument is used.
- **Procedure:** The capillary tube is placed in the heating block. The temperature is raised at a controlled rate.

- Observation: The temperatures at which the substance begins to melt and at which it is completely molten are recorded to define the melting range. For pure substances, this range is typically narrow.

Workflow for Melting Point Determination

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Melting Point Determination Workflow

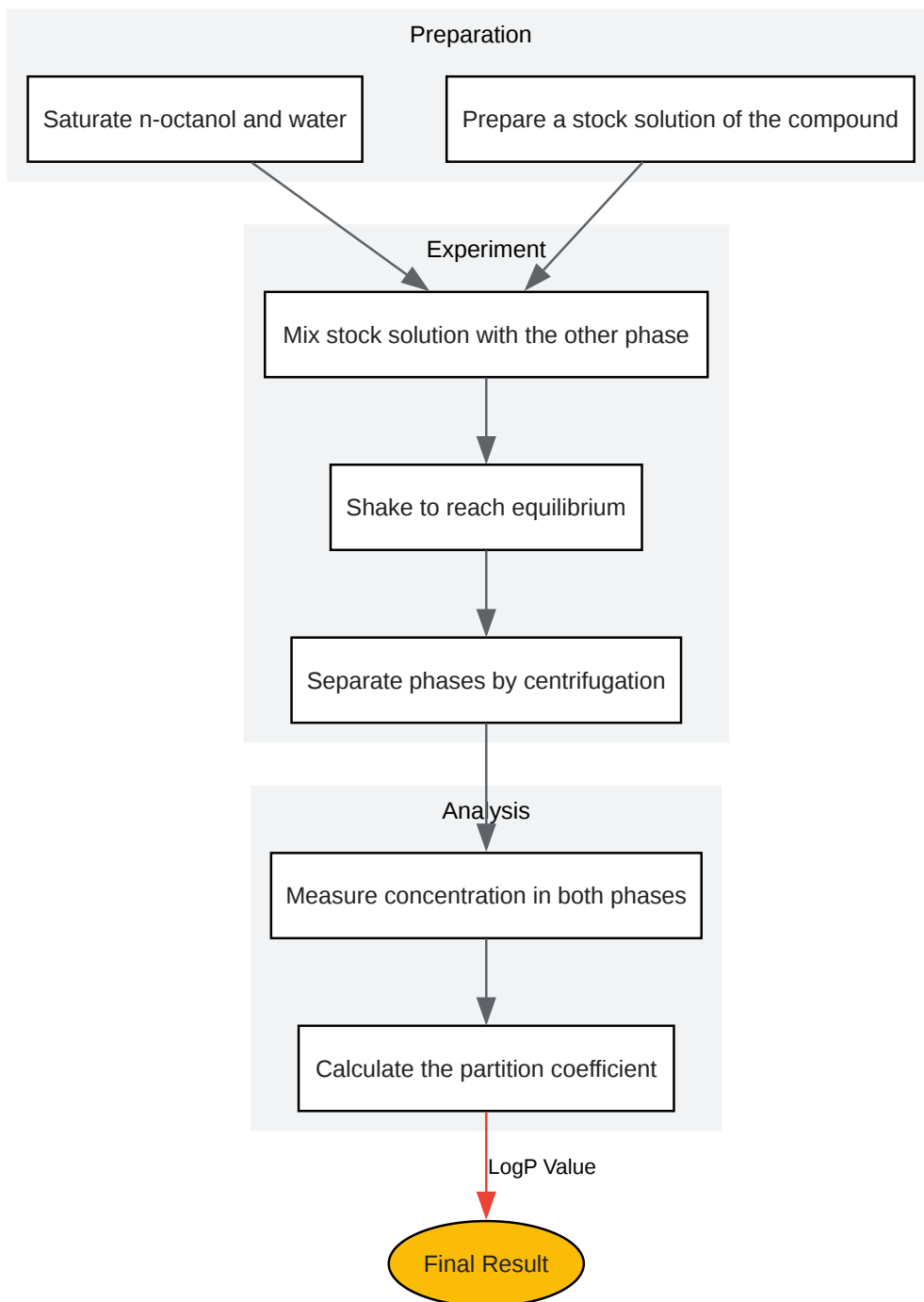
Partition Coefficient (n-octanol/water)

The n-octanol/water partition coefficient (LogP) is a critical parameter in drug development, indicating the lipophilicity of a compound.

Methodology: Shake Flask Method (OECD TG 107)

- **Preparation of Phases:** n-octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
- **Test Substance Solution:** A known concentration of the test substance is dissolved in either water or n-octanol.
- **Partitioning:** A defined volume of the test substance solution is mixed with a defined volume of the other phase in a vessel.
- **Equilibration:** The mixture is shaken until equilibrium is reached.
- **Phase Separation:** The mixture is centrifuged to ensure complete separation of the two phases.
- **Analysis:** The concentration of the substance in both phases is determined using a suitable analytical method (e.g., UV/Vis spectroscopy, HPLC).
- **Calculation:** The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Workflow for LogP Determination (Shake Flask)

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LogP Determination Workflow

Biological Activity and Signaling Pathways

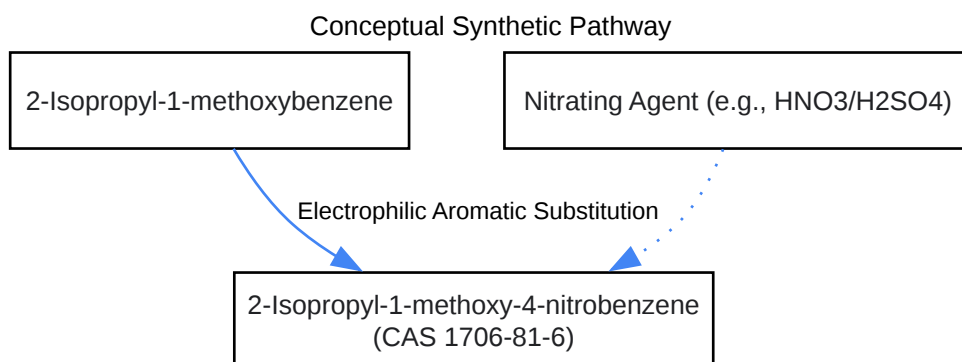
Currently, there is a lack of publicly available information regarding the specific biological activities or associated signaling pathways for **2-Isopropyl-1-methoxy-4-nitrobenzene**. Further research, including biological screening and in vitro/in vivo studies, is required to elucidate its pharmacological or toxicological profile. The presence of a nitroaromatic group may suggest potential for bioreduction and subsequent biological effects, a common feature for this class of compounds.

Synthesis and Characterization

The synthesis of **2-Isopropyl-1-methoxy-4-nitrobenzene** can be conceptually approached through the nitration of the corresponding precursor, 2-isopropyl-1-methoxybenzene.

Conceptual Synthetic Pathway:

The electrophilic nitration of an activated aromatic ring, such as an alkoxybenzene derivative, is a standard method for introducing a nitro group.



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Conceptual Synthesis of CAS 1706-81-6

Characterization of the synthesized compound would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass

Spectrometry (MS) to confirm its structure and purity.

Conclusion

This technical guide has summarized the available physicochemical data for CAS 1706-81-6, **2-Isopropyl-1-methoxy-4-nitrobenzene**. While computational data provides a solid foundation for understanding its properties, there is a clear need for experimentally determined values to validate these predictions. The provided experimental protocols, based on OECD guidelines, offer a standardized approach for obtaining this crucial data. Future research should focus on experimental validation of the physicochemical properties and exploration of the biological activities of this compound to fully assess its potential applications and hazards.

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References

- 1. 2-Isopropyl-1-methoxy-4-nitrobenzene | C₁₀H₁₃NO₃ | CID 14828191 - PubChem [pubchem.ncbi.nlm.nih.gov]
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